molecular formula C10H21NOS B13260734 N-(3-ethoxypropyl)thian-4-amine

N-(3-ethoxypropyl)thian-4-amine

Cat. No.: B13260734
M. Wt: 203.35 g/mol
InChI Key: HOMXMPRLXOYTBL-UHFFFAOYSA-N
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Description

N-(3-Ethoxypropyl)thian-4-amine (CAS 1153149-02-0) is an organic compound with the molecular formula C10H21NOS and a molecular weight of 203.34 g/mol . This amine derivative features a thiane (tetrahydro-2H-thiopyran) heterocycle, making it a valuable building block in medicinal chemistry and materials science research. In scientific studies, this specific compound has been identified and referenced as a structural component of a potent, nonpeptidergic, allosteric antagonist for the CXCR2 chemokine receptor . CXCR2 is a G protein-coupled receptor (GPCR) involved in inflammatory processes and is a recognized drug target for conditions such as chronic obstructive pulmonary disease (COPD), psoriasis, and rheumatoid arthritis . The compound is offered for research purposes as part of the exploration into novel anti-inflammatory therapeutics. Researchers utilize this compound and its derivatives in the synthesis of more complex molecules, such as zinc-ketoiminates, which are engineered for use as precursors in Atomic Layer Deposition (ALD) to create advanced materials like zinc oxide thin films . As a supplier, we provide this compound to qualified researchers for use in these and other investigative applications. The product is subject to cold-chain transportation to ensure stability and is strictly labeled "For Research Use Only." It is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the compound in a appropriately controlled laboratory environment.

Properties

Molecular Formula

C10H21NOS

Molecular Weight

203.35 g/mol

IUPAC Name

N-(3-ethoxypropyl)thian-4-amine

InChI

InChI=1S/C10H21NOS/c1-2-12-7-3-6-11-10-4-8-13-9-5-10/h10-11H,2-9H2,1H3

InChI Key

HOMXMPRLXOYTBL-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNC1CCSCC1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

A plausible route involves reacting thian-4-amine with 1-bromo-3-ethoxypropane under basic conditions. This method mirrors the alkylation of amines with bromoalkanes described for similar polyether-amines:

  • Procedure :
    • Dissolve thian-4-amine (1 equiv) in dry acetonitrile.
    • Add 1-bromo-3-ethoxypropane (1.2 equiv) and K₂CO₃ (2 equiv).
    • Reflux for 12–16 h under inert atmosphere.
    • Purify via column chromatography (DCM:MeOH 9:1).

Key Parameters :

Parameter Value
Yield (estimated) 50–65%
Reaction Temp 80–90°C
Purification Silica gel column

Reductive Amination

An alternative pathway employs reductive amination between 3-ethoxypropanal and thian-4-amine using NaBH₃CN or H₂/Pd-C:

  • Procedure :
    • Mix thian-4-amine (1 equiv) and 3-ethoxypropanal (1.1 equiv) in MeOH.
    • Add NaBH₃CN (1.5 equiv) and stir at RT for 24 h.
    • Quench with H₂O, extract with EtOAc, and concentrate.

Advantages :

  • Higher selectivity for secondary amine formation.
  • Avoids harsh conditions compared to alkylation.

Protection-Deprotection Strategy

For sterically hindered substrates, a Boc-protected intermediate may enhance reactivity:

  • Protect thian-4-amine with Boc₂O.
  • Perform alkylation with 1-bromo-3-ethoxypropane.
  • Deprotect with TFA/DCM (1:1).

Typical Yields :

  • Boc protection: >85%.
  • Final deprotection: 90–95%.

Critical Analysis of Challenges

  • Steric Hindrance : The thiane ring’s conformation may slow nucleophilic attack.
  • Side Reactions : Over-alkylation is likely without careful stoichiometry control.
  • Purification : Polar byproducts (e.g., unreacted amine) require optimized solvent systems.

Recommendations for Further Research

  • Explore microwave-assisted synthesis to reduce reaction time.
  • Characterize intermediates via $$^{1}\text{H}$$ NMR and HRMS, as demonstrated for related amines.
  • Validate antibacterial or material properties post-synthesis, given the focus of prior studies on functionalized amines.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxypropyl)thian-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-ethoxypropyl)thian-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-ethoxypropyl)thian-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Analogs :

N-(6-Methylheptan-2-yl)thian-4-amine (CAS 1153349-35-9): Features a branched alkyl chain, increasing lipophilicity (MW: 229.43 g/mol) .

3-Cyclopropanmethyl-7-(3-ethoxypropyl)-3,7-diazabicyclo[3.3.1]nonane: A bicyclic amine with a 3-ethoxypropyl group, demonstrating improved stability via β-cyclodextrin complexation (IR: νC=N at 1675 cm⁻¹) .

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Properties
N-(3-Ethoxypropyl)thian-4-amine* C₁₀H₂₁NOS 203.34 Thian ring, ethoxypropyl Moderate hydrophilicity
N-(6-Methylheptan-2-yl)thian-4-amine C₁₃H₂₇NS 229.43 Branched alkyl chain High lipophilicity
N-(3-Bromo-4-fluorophenyl)thian-4-amine C₁₁H₁₃BrFNS 290.20 Halogenated aryl Enhanced bioactivity potential
3-Ethoxypropyl bicyclic amine C₁₆H₃₀N₂O 266.43 Bicyclic core, ethoxypropyl β-cyclodextrin complexation

*Theoretical values based on structural inference.

Biological Activity

N-(3-ethoxypropyl)thian-4-amine is a compound that has garnered attention for its potential biological activities and therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thian (thiophene) ring structure with an ethoxypropyl side chain. This configuration is significant as it influences the compound's interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which may affect its biological activity.

The mechanism of action for this compound involves its interactions with specific biomolecules, such as enzymes and receptors. The compound can form covalent or non-covalent bonds, leading to alterations in enzyme activity or receptor function. The specific pathways and molecular targets depend on the context of use and the biological system being studied.

Antimicrobial and Antiparasitic Properties

Research indicates that derivatives of thian compounds, including this compound, exhibit antimicrobial properties. A study highlighted the efficacy of similar thian derivatives against various bacterial strains, suggesting potential applications in treating infections . Additionally, compounds with similar structures have shown antiparasitic activity, indicating that this compound may also possess such properties.

Cytotoxicity and Cancer Research

The compound's cytotoxic effects have been investigated in cancer cell lines. Studies have demonstrated that thian derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The ability to selectively target cancer cells while sparing normal cells is a critical aspect of developing effective anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AntiparasiticPotential efficacy against parasites
CytotoxicityInduces apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

In a controlled study, this compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. This suggests that the compound could be developed into an antimicrobial agent suitable for clinical applications.

Future Directions

Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:

  • Mechanistic Studies: Elucidating the precise molecular mechanisms by which the compound exerts its effects.
  • In Vivo Studies: Evaluating the safety and efficacy in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis: Investigating how modifications to the chemical structure influence biological activity.

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